molecular formula C15H13NO5 B8660081 5-(((Benzyloxy)carbonyl)amino)-2-hydroxybenzoic acid

5-(((Benzyloxy)carbonyl)amino)-2-hydroxybenzoic acid

Cat. No.: B8660081
M. Wt: 287.27 g/mol
InChI Key: ITHSCRLNNPCYBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(((Benzyloxy)carbonyl)amino)-2-hydroxybenzoic acid is a chemical compound with the molecular formula C15H13NO5 and a molecular weight of 287.27 g/mol . This compound is known for its unique structure, which includes a benzyloxycarbonyl group attached to an amino group on a hydroxybenzoic acid backbone. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((Benzyloxy)carbonyl)amino)-2-hydroxybenzoic acid typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group. This can be achieved through the reaction of 2-hydroxybenzoic acid with benzyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under mild conditions, usually at room temperature, to prevent any side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar protection and deprotection strategies as in laboratory synthesis. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(((Benzyloxy)carbonyl)amino)-2-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Free amine derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

5-(((Benzyloxy)carbonyl)amino)-2-hydroxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(((Benzyloxy)carbonyl)amino)-2-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions at the amino site. This allows for selective modification of other functional groups in the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(((Benzyloxy)carbonyl)amino)-2-hydroxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C15H13NO5

Molecular Weight

287.27 g/mol

IUPAC Name

2-hydroxy-5-(phenylmethoxycarbonylamino)benzoic acid

InChI

InChI=1S/C15H13NO5/c17-13-7-6-11(8-12(13)14(18)19)16-15(20)21-9-10-4-2-1-3-5-10/h1-8,17H,9H2,(H,16,20)(H,18,19)

InChI Key

ITHSCRLNNPCYBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC(=C(C=C2)O)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Benzyl chloroformate (5.5 g) was added to a suspension of 5-aminosalicylic acid (4.6 g) in dry pyridine (25 ml) at 0° C. during a period of 5 minutes. The mixture was allowed to warm to 25° C. and was stirred for 20 hours, and was then poured into a mixture of ice (100 g) and concentrated hydrochloric acid (50 ml). The solid that precipitated was then filtered off and dissolved in ethanol (50 ml) and treated with a little charcoal. The mixture was filtered and the filtrate was evaporated to dryness to give 5-benzyloxycarbonylaminosalicylic acid (2.2 g), m.p. 222°-224° C.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two

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